2-Methylpyrrolidin-3-ol
CAS No.:
Cat. No.: VC13529611
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11NO |
|---|---|
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | 2-methylpyrrolidin-3-ol |
| Standard InChI | InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3 |
| Standard InChI Key | PNHQGHVFLXERHR-UHFFFAOYSA-N |
| SMILES | CC1C(CCN1)O |
| Canonical SMILES | CC1C(CCN1)O |
Introduction
Structural and Stereochemical Features
The molecular formula of 2-methylpyrrolidin-3-ol is C₅H₁₁NO, with a molar mass of 101.15 g/mol. The compound exists in four stereoisomeric forms due to the two chiral centers at positions 2 and 3. The (2S,3S)-enantiomer, for example, has been characterized with the InChIKey PNHQGHVFLXERHR-WHFBIAKZSA-N, confirming its absolute configuration. Stereochemistry significantly influences its physical properties and biological activity, as demonstrated by comparative studies of enantiomers in receptor-binding assays.
Table 1: Key Structural and Stereochemical Data
Synthesis and Industrial Production
Catalytic Hydrogenation Methods
A patented industrial-scale synthesis involves a two-step reductive amination process :
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Step A: Reaction of a pyrrolidinone precursor with formaldehyde and hydrogen gas in the presence of a metal catalyst (e.g., Raney nickel or palladium on carbon). The molar ratio of formaldehyde to precursor exceeds 1:1 to drive the reaction to completion .
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Step B: Purification via distillation after treating the crude mixture with secondary amines (e.g., piperidine) to remove residual formaldehyde .
This method achieves yields exceeding 80% under optimized conditions (methanol/water solvent, 50–100°C, 10–30 bar H₂) .
Stereoselective Synthesis
The (2S,3S)-enantiomer is synthesized via asymmetric hydrogenation of a ketone intermediate using chiral catalysts, such as Rhodium-(R)-BINAP complexes, to achieve enantiomeric excess (ee) >95%.
Physicochemical Properties
Solubility and Stability
2-Methylpyrrolidin-3-ol is highly soluble in polar solvents like water, methanol, and ethanol due to its hydroxyl and amine functional groups . It is stable under inert atmospheres but prone to oxidation in air, necessitating storage under nitrogen.
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for neuromodulatory agents. For example, its derivatives are investigated for dopamine receptor modulation, leveraging the pyrrolidine ring’s conformational rigidity to enhance blood-brain barrier penetration.
Enzyme Inhibition
Structural analogs of 2-methylpyrrolidin-3-ol have shown inhibitory activity against phosphodiesterase 4 (PDE4), a target for inflammatory diseases. Modifications at the 3-hydroxyl group improve selectivity and potency.
Comparative Analysis with Related Compounds
Table 2: Comparison with 1-Methylpyrrolidin-3-ol
Future Research Directions
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Stereochemical Optimization: Developing cost-effective methods for enantioselective synthesis.
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Targeted Drug Delivery: Conjugating the compound with nanoparticles for CNS applications.
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Green Chemistry: Exploring biocatalytic routes using amine dehydrogenases.
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